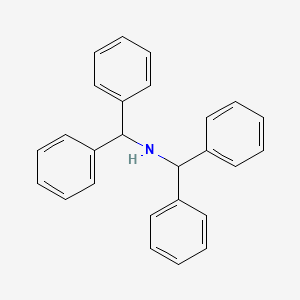

N-benzhydryl-1,1-diphenylmethanamine

Description

Structure

3D Structure

Properties

CAS No. |

5350-71-0 |

|---|---|

Molecular Formula |

C26H23N |

Molecular Weight |

349.5 g/mol |

IUPAC Name |

N-benzhydryl-1,1-diphenylmethanamine |

InChI |

InChI=1S/C26H23N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-27H |

InChI Key |

VGXHNTCQRKYIMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzhydryl 1,1 Diphenylmethanamine and Precursors

Advanced Synthetic Routes to 1,1-Diphenylmethanamine (Benzhydrylamine)

The production of 1,1-diphenylmethanamine is a critical first step. Modern synthetic chemistry offers several effective pathways, including classic named reactions, biocatalysis, and various reduction techniques.

Gabriel Synthesis Approaches

The Gabriel synthesis is a well-established method for preparing primary amines from alkyl halides. In the context of benzhydrylamine, this method is adapted to start from a phthalimide (B116566) derivative.

The process involves a two-step sequence. asianpubs.org First, phthalimide is N-alkylated to produce N-diphenylmethyl phthalimide. In the second step, this intermediate is subjected to hydrazinolysis. An alcoholic suspension of N-diphenylmethyl phthalimide is treated with hydrazine (B178648) hydrate, which leads to the formation of a white, gelatinous precipitate of phthalhydrazide. This precipitate is then decomposed by heating with an excess of hydrochloric acid. After filtration to remove the phthalhydrazide, the filtrate containing the desired amine is made alkaline with sodium hydroxide, liberating 1,1-diphenylmethanamine, which can then be extracted and purified. asianpubs.org

| Step | Reagents and Conditions | Product | Ref. |

| 1 | N-diphenylmethyl phthalimide, Hydrazine hydrate, Alcohol | Crude amine mixture and phthalhydrazide | asianpubs.org |

| 2 | Hydrochloric acid, heat | Decomposition of precipitate | asianpubs.org |

| 3 | Sodium hydroxide, Ether extraction | 1,1-Diphenylmethanamine | asianpubs.org |

Biocatalytic Reduction of Diphenylketoxime

A greener and more novel approach to synthesizing benzhydrylamine involves biocatalysis. This method uses microorganisms to perform the chemical transformation under mild conditions, offering high yields and reduced environmental impact. google.com

The synthesis begins with the conversion of benzophenone (B1666685) to diphenylketoxime (also called benzophenone oxime). This is achieved by reacting benzophenone with hydroxylamine (B1172632) hydrochloride in ethanol (B145695), followed by the addition of sodium hydroxide. The reaction is heated to yield the oxime, which precipitates as a white solid upon addition to a dilute acid solution, with yields reported up to 99%. google.com

The subsequent and key step is the biocatalytic reduction of the diphenylketoxime. The oxime is dissolved in ethanol and added to a solution containing the bacterium Bacillus cereus. The mixture is incubated, and upon completion, the benzhydrylamine product is isolated by acidification, extraction, and subsequent basification, achieving yields as high as 91%. google.com

| Step | Starting Material | Reagents/Catalyst | Product | Yield | Ref. |

| 1 | Benzophenone | Hydroxylamine HCl, NaOH, 95% Ethanol | Diphenylketoxime | 99% | google.com |

| 2 | Diphenylketoxime | Bacillus cereus, 95% Ethanol | 1,1-Diphenylmethanamine | 91% | google.com |

Alternative Reduction Methodologies

Beyond biocatalysis, several other chemical reduction methods can be employed to convert diphenylketoxime or other precursors into benzhydrylamine. These methods offer alternatives that may be more suitable for specific laboratory setups.

| Precursor | Reducing Agents | Product | Yield | Notes | Ref. |

| Diphenylketoxime | NaBH₄ / ZrCl₄ / Al₂O₃ | 1,1-Diphenylmethanamine | 98% | High reagent amount, potential environmental concern. | google.com |

| Diphenylmethyl azide | Indium / HCl | 1,1-Diphenylmethanamine | 96% | High cost of indium. | google.com |

| Diphenylmethylimine | Sodium borohydride | 1,1-Diphenylmethanamine | 69% (two steps) | Intermediate formed from bromobenzene (B47551) and benzonitrile. | google.com |

Formation of N-benzhydryl-1,1-diphenylmethanamine (Dibenzhydrylamine)

The final step in the synthesis is the formation of the dibenzhydrylamine scaffold from its benzhydrylamine precursor. This is typically achieved through reactions that form a new carbon-nitrogen bond.

Condensation and Amination Reactions Leading to the Dibenzhydrylamine Scaffold

The construction of the symmetrical this compound structure can be accomplished via standard organic reactions such as N-alkylation or reductive amination.

N-Alkylation: This is a direct approach where 1,1-diphenylmethanamine acts as a nucleophile, attacking an electrophilic benzhydryl source, such as benzhydryl chloride or benzhydryl bromide. The reaction involves the substitution of the halide by the primary amine. Such alkylations of amines with benzhydryl halides are known to proceed, often facilitated by a base to neutralize the hydrogen halide byproduct. juniperpublishers.comnih.gov The steric bulk of both the amine and the halide can influence the reaction rate, potentially requiring elevated temperatures or specific catalytic conditions. juniperpublishers.com

Reductive Amination: An alternative one-pot method is reductive amination, which converts a carbonyl group to an amine. masterorganicchemistry.com In this context, benzophenone would react with 1,1-diphenylmethanamine to form an intermediate imine (or iminium ion). This intermediate is then reduced in situ to yield the final secondary amine, this compound. chegg.comresearchgate.net Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.comcommonorganicchemistry.com

Synthesis of Related N-Benzhydryl Amine and Imine Derivatives

The benzhydryl moiety is a privileged structure in medicinal chemistry, and various synthetic methods have been developed to create a diverse range of N-benzhydryl amine and imine derivatives.

One-pot multicomponent reactions are an efficient way to produce complex benzhydryl amines. For example, the Petasis-Borono-Mannich (PBM) reaction provides a route to synthesize 1-(α-amino alkyl)-2-naphthols using a biocompatible catalyst. nih.gov Another approach involves a base-mediated 1,6-conjugate addition of amines or amides to para-quinone methides, which yields unsymmetrical benzhydryl amines in good yields. nih.gov

Metal-catalyzed reactions also offer powerful tools for synthesizing benzhydryl amines. Copper-catalyzed desulfonylative amination, for instance, allows for the creation of structurally diverse benzhydryl amines from sulfone derivatives and various amines. nih.gov

The synthesis of related imines can be achieved through the oxidative coupling of amines. For example, N-benzyl-1-phenylmethanimine can be formed through the electrochemical oxidation of benzylamine, a process that avoids the need for metal catalysts or external oxidants. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Product Class | Ref. |

| Petasis-Borono-Mannich (PBM) | rMGO-Au NPs catalyst | 1-(α-amino alkyl)-2-naphthols | nih.gov |

| 1,6-Conjugate Addition | Base-mediated | Unsymmetrical benzhydryl amines | nih.gov |

| Desulfonylative Amination | Copper catalyst | Structurally diverse benzhydryl amines | nih.gov |

| Oxidative Coupling | Electrochemical oxidation | Imines (e.g., N-benzyl-1-phenylmethanimine) | researchgate.net |

One-Pot Condensation Reactions for Schiff Base Formation

The formation of Schiff bases, or imines, is a fundamental step in the synthesis of many amines. One-pot condensation reactions provide an efficient pathway to N-benzhydrylimines, which are direct precursors to this compound. These reactions typically involve the condensation of an aldehyde or ketone with a primary amine, eliminating a molecule of water. For the synthesis of N-benzhydrylimines, this involves reacting an aldehyde with benzhydrylamine.

Multicomponent reactions, a cornerstone of modern synthetic chemistry, allow for the construction of complex molecules in a single step from multiple starting materials. A novel one-pot, four-component condensation reaction has been developed for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, which proceeds through an intermediate Schiff base. amazonaws.com While not directly producing N-benzhydrylimines, this methodology highlights the efficiency of one-pot condensations involving aldehydes and amines to form C=N bonds, a principle directly applicable to the synthesis of the target precursors. amazonaws.com The general procedure involves combining an amine, an aldehyde, and other reagents in a suitable solvent, leading to the formation of the desired imine intermediate, which then undergoes further reaction. amazonaws.com

Similarly, ionic liquids have been employed to facilitate condensation reactions, such as in the synthesis of warfarin, which involves a Michael addition reaction preceded by the formation of a Schiff base-like intermediate. nih.gov These methods often offer environmental benefits by avoiding traditional organic solvents and catalysts. nih.gov

Cu-Catalyzed Desulfonylative Amination for Benzhydryl Amine Synthesis

A modern approach to forming benzhydryl amines involves the copper-catalyzed desulfonylative amination of readily available benzhydryl sulfones. nih.govacs.org This method provides a novel route for creating carbon-nitrogen bonds and is applicable to the synthesis of a diverse range of structurally varied benzhydryl amines. nih.govresearchgate.net

The reaction proceeds by coupling benzhydryl sulfone derivatives with various amines in the presence of a copper catalyst. acs.orgresearchgate.net Control experiments suggest that the mechanism involves the formation of a copper-carbene intermediate generated from the sulfone substrate. nih.govacs.org This represents a new pathway for desulfonylative transformations. The methodology is noted for its good yields and its applicability to both iterative and intramolecular aminations. nih.gov

Table 1: Scope of Cu-Catalyzed Desulfonylative Amination researchgate.net Conditions: Benzhydryl sulfone (0.2 mmol), amine (2.0 equiv), CuCl (20 mol %), LiOtBu (3.0 equiv), 1,4-dioxane (B91453) (0.5 M), 120 °C, 24 h.

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | N-phenyl-1,1-diphenylmethanamine | 85 |

| 2 | p-Toluidine | N-(p-tolyl)-1,1-diphenylmethanamine | 80 |

| 3 | Morpholine | 4-benzhydrylmorpholine | 75 |

Ruthenium-Catalyzed Direct sp³ Arylation in Benzylic Systems

Ruthenium-catalyzed reactions have emerged as powerful tools for the direct functionalization of C-H bonds. A protocol for the direct arylation of benzylic sp³ C-H bonds in amines has been developed, offering a route to complex diarylmethylamines. nih.gov This reaction utilizes a directing group, such as a 3-substituted pyridine, to guide the arylation to the benzylic position selectively. nih.govresearchgate.net

The transformation is achieved using aryl halides (bromides or iodides) as the aryl source, with a ruthenium(II) complex as the catalyst. nih.gov The addition of potassium pivalate (B1233124) has been found to be crucial for the success of the transformation. A key advantage of this method is its high regioselectivity for the benzylic sp³ position, with no significant competing arylation at sp² centers. nih.gov After the arylation, the directing group can be cleaved, providing access to the desired bis-arylated methylamines. nih.gov While this method has been demonstrated for N-(2-pyridyl) substituted benzylamines, its principles can be extended to the synthesis of more complex structures like this compound. researchgate.net

Asymmetric Aziridination of N-benzhydrylimines

N-benzhydrylimines serve as crucial substrates in the asymmetric synthesis of chiral aziridines. Aziridines are valuable synthetic intermediates, and their enantioselective synthesis is of significant interest. nih.gov Catalytic asymmetric aziridination (AZ reaction) of N-benzhydrylimines with ethyl diazoacetate can be achieved using borate (B1201080) catalysts derived from vaulted biaryl ligands like VANOL and VAPOL. msu.edumsu.edu

This reaction is general for imines derived from both aromatic and aliphatic aldehydes, producing cis-aziridine-2-carboxylates with high diastereoselectivity, good to high yields, and excellent enantioselectivity. msu.edu A notable finding is that both VANOL- and VAPOL-derived catalysts provide nearly identical levels of asymmetric induction for a given imine substrate. msu.edu The benzhydryl group on the imine nitrogen is reported to be essential for achieving high asymmetric induction; replacing it with other groups like benzyl (B1604629) or trityl leads to lower reactivity or selectivity. msu.edu

The mechanism is proposed to involve the coordination of the Lewis acid catalyst to the imine, activating it for attack by the diazo compound. This leads to a zwitterionic intermediate which then cyclizes to form the aziridine (B145994) ring. msu.edu

Table 2: Asymmetric Aziridination of N-benzhydrylimines msu.edu

| Imine Substituent (R) | Catalyst Ligand | Yield (%) | cis:trans ratio | ee (%) |

|---|---|---|---|---|

| Phenyl | (S)-VAPOL | 95 | >99:1 | 99 |

| 4-Chlorophenyl | (S)-VAPOL | 98 | >99:1 | 99 |

| 2-Naphthyl | (S)-VAPOL | 99 | >99:1 | 99 |

Quinone-Catalyzed Oxidative Deformylation for Imine Synthesis

A novel organocatalytic method for synthesizing imines involves the quinone-catalyzed oxidative deformylation of 1,2-amino alcohols. beilstein-journals.orgnih.govsemanticscholar.org This approach demonstrates the synthetic utility of quinone-catalyzed oxidative C-C bond cleavage to generate versatile imine intermediates. nih.gov The reaction is applicable to a wide range of readily accessible amino alcohols and primary amines, yielding N-protected imine products. beilstein-journals.orgsemanticscholar.org

The proposed catalytic cycle begins with the condensation of a 1,2-amino alcohol with a quinone catalyst to form an iminoquinone intermediate. nih.gov This intermediate then undergoes deformylation to generate an N-arylimine. Subsequent transimination with a primary amine yields the desired imine product and the reduced form of the catalyst, which is then re-oxidized to complete the cycle. beilstein-journals.orgnih.gov This methodology provides a valuable alternative to traditional imine synthesis methods, utilizing feedstock chemicals like amino acids and their derivatives as starting materials. semanticscholar.org

Table 3: Quinone-Catalyzed Imine Synthesis from Phenylglycinol beilstein-journals.orgnih.gov Reaction of phenylglycinol with various primary amines.

| Amine Partner | Quinone Catalyst | Yield of Imine (%) |

|---|---|---|

| p-Anisidine | 2,6-di-tert-butyl-1,4-benzoquinone | 63 |

| Benzylamine | 2,6-di-tert-butyl-1,4-benzoquinone | 72 |

Preparations of N-(Diphenylmethyl)methylamine

N-(Diphenylmethyl)methylamine is a sterically hindered secondary amine that serves as a structural analogue and potential precursor or related compound in various synthetic contexts. chemicalbook.com Its synthesis can be achieved through several routes, typically involving the introduction of a methyl group to a diphenylmethylamine core or the formation of the diphenylmethyl structure on a methylamine (B109427) scaffold.

One common approach is the reductive amination of benzophenone with methylamine. This involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding secondary amine. Another route involves the N-alkylation of 1,1-diphenylmethanamine with a methylating agent, such as methyl iodide or dimethyl sulfate.

N-(Diphenylmethyl)methylamine is commercially available and is described as a solid with a melting point of 38-42 °C. It participates in various chemical reactions, including the synthesis of cyclooctene (B146475) oxide. chemicalbook.com

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of N Benzhydryl 1,1 Diphenylmethanamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, revealing the molecular skeleton.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy for N-benzhydryl-1,1-diphenylmethanamine, also known as bis(diphenylmethyl)amine, reveals a simple spectrum due to the molecule's symmetry. The structure contains three distinct types of protons: the amine proton (N-H), the two equivalent methine protons (C-H), and the twenty equivalent aromatic protons of the four phenyl rings.

In a study detailing its synthesis and characterization, the ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃). The spectrum showed a singlet at δ 4.60 ppm, which corresponds to the two methine (CH) protons. A complex multiplet, appearing as a singlet in the report, was observed at δ 7.18 ppm, integrating to the twenty protons of the phenyl groups. The signal for the secondary amine (NH) proton was not observed, which is a common occurrence as NH protons can undergo rapid chemical exchange or exhibit very broad signals, making them difficult to detect.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.18 | Singlet / Multiplet | 20H |

| Methine (CH) | 4.60 | Singlet | 2H |

| Amine (NH) | Not Observed | - | 1H |

¹³C NMR Spectroscopic Analysis

While specific experimental ¹³C NMR data for this compound is not widely documented, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like benzhydrylamine. The symmetrical nature of the molecule would result in a limited number of signals.

One would expect a signal for the methine carbon (CH), and a set of signals for the aromatic carbons. The methine carbon, being attached to a nitrogen atom and two phenyl groups, would likely appear in the range of δ 60-70 ppm. The four phenyl rings would produce four distinct signals: one for the ipso-carbon (the carbon attached to the methine group), and signals for the ortho, meta, and para carbons, typically resonating in the δ 125-145 ppm region.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methine (CH) | 60 - 70 |

| Aromatic (ipso-C) | 140 - 145 |

| Aromatic (ortho, meta, para C-H) | 125 - 130 |

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, NOESY, HMBC) for Complex Structure Resolution

For molecules with more complex structures or overlapping signals in 1D NMR, 2D NMR techniques are indispensable for definitive structural assignment.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through bonds. In this compound, a COSY spectrum would confirm the couplings between the ortho, meta, and para protons within the phenyl rings. It would also definitively show a lack of correlation between the methine proton (δ 4.60) and the aromatic protons, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. This would unambiguously link the methine proton signal at δ 4.60 to its corresponding methine carbon signal (expected around 60-70 ppm) and the aromatic proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. For this molecule, an HMBC experiment would show a correlation from the methine protons (δ 4.60) to the ipso-carbon of the phenyl rings, providing conclusive evidence of the benzhydryl group's connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of their bonding. This can be useful for determining the preferred conformation of the molecule in solution. For instance, correlations between the methine protons and the ortho-protons of the phenyl rings would be expected.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features.

A key feature is the absorption band corresponding to the N-H stretching vibration of the secondary amine, which is observed around 3300 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations typically seen just above 3000 cm⁻¹ and by C=C in-ring stretching vibrations, which appear in the 1450-1600 cm⁻¹ region. A band at 1600 cm⁻¹ is specifically noted for this compound. The C-H out-of-plane bending vibrations for the substituted benzene (B151609) rings would be expected in the 675-900 cm⁻¹ range.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | ~3300 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | In-ring Stretch | ~1600, 1450-1500 |

| Aromatic C-H | Out-of-plane Bend | 675-900 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

The molecular formula of this compound is C₂₆H₂₃N, giving it a molecular weight of approximately 349.47 g/mol . In an MS experiment, the molecule would first be ionized to form a molecular ion (M⁺) with an m/z value corresponding to its molecular weight.

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 349 | Molecular Ion [M]⁺ | [C₂₆H₂₃N]⁺ |

| 167 | Benzhydryl cation | [C₁₃H₁₁]⁺ |

| 91 | Tropylium (B1234903) ion | [C₇H₇]⁺ |

Single-Crystal X-ray Diffraction (SXRD) Analysis

A search of crystallographic databases indicates that the crystal structure of this compound has not been reported. However, if a suitable single crystal were grown and analyzed, SXRD would provide invaluable structural information. Key insights would include:

Bond Parameters : The precise lengths of the C-N, C-C, and C-H bonds and the C-N-C and N-C-C bond angles. The geometry around the nitrogen atom would reveal its degree of pyramidalization.

Intermolecular Interactions : The analysis would reveal how the molecules pack in the crystal lattice. It would identify any intermolecular forces, such as hydrogen bonds involving the N-H group as a donor, or π-π stacking interactions between the numerous phenyl rings.

Elucidation of Molecular Conformation and Stereochemistry

For instance, the crystal structure of 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine has been determined to crystallize in the monoclinic space group C2/c. researchgate.net The piperazine (B1678402) ring in this derivative adopts a stable chair conformation. researchgate.net Similarly, the derivative 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine crystallizes in the monoclinic P2₁/c space group, with its piperazine ring also in a chair conformation. researchgate.net The geometry around the sulfur atom in both these sulfonyl derivatives is described as a distorted tetrahedron. researchgate.netresearchgate.net

Detailed crystallographic data for these derivatives are presented below, offering a glimpse into the structural parameters that define the benzhydryl pharmacophore.

Interactive Data Table: Crystallographic Data for Benzhydryl Derivatives

| Parameter | 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine researchgate.net | 1-benzhydryl-4-(4-chloro-2-fluoro-benzenesulfonyl)-piperazine researchgate.net |

| Empirical Formula | C₂₃H₂₃N₃O₄S | C₂₃H₂₂ClFN₂O₂S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| a (Å) | 13.1120(9) | 9.6180(7) |

| b (Å) | 21.4990(9) | 12.9670(10) |

| c (Å) | 16.655(1) | 19.4020(12) |

| β (°) | 111.352(2) | 114.716(3) |

| Volume (ų) | 4372.7(4) | Not specified |

| Z | 8 | 4 |

Analysis of Supramolecular Network Formation

The arrangement of molecules in a crystal lattice, or the supramolecular network, is dictated by a variety of intermolecular interactions. In the case of benzhydryl derivatives, hydrogen bonding plays a crucial role in the formation of the extended solid-state structure.

Investigation of C–H•••π and π•••π Intermolecular Interactions

Beyond classical hydrogen bonds, weaker interactions involving aromatic rings, such as C–H•••π and π•••π interactions, are pivotal in the structural organization of aromatic-rich molecules like this compound and its derivatives.

The C–H•••π interaction involves a hydrogen atom attached to a carbon atom interacting with the electron-rich π-system of an aromatic ring. These interactions are prevalent in biochemical systems and are important for molecular recognition. Theoretical studies on model systems like methane-benzene complexes have provided insights into the nature and strength of these interactions.

The π•••π stacking interactions occur between the π-orbitals of adjacent aromatic rings. These can be categorized into face-to-face and edge-to-face arrangements, each contributing to the cohesive energy of the crystal. The presence of multiple phenyl rings in the benzhydryl moiety provides ample opportunity for such interactions to occur, influencing the packing of the molecules in the solid state. The regulation of these π–π interactions is a subject of ongoing research, with external stimuli like bias voltage showing potential for modulating their strength.

While the specific analysis of these interactions for this compound is not detailed in the available literature, the general principles of supramolecular chemistry suggest their significant role in the crystal engineering of this class of compounds.

Surface Morphological Characterization via Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline materials. It provides high-resolution images that can reveal details about crystal shape, size distribution, and the presence of any surface defects or growth patterns.

A comprehensive search of the scientific literature did not yield any specific studies employing Scanning Electron Microscopy for the morphological characterization of this compound. Such an investigation would be a valuable addition to the understanding of the material properties of this compound, complementing the molecular-level insights gained from crystallographic and spectroscopic methods.

Computational and Theoretical Chemical Studies of N Benzhydryl 1,1 Diphenylmethanamine Analogs

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. asianpubs.org It is a widely used tool in computational chemistry for studying the properties of molecules.

Optimized Geometry Determination

Table 1: Representative Predicted Geometric Parameters for a Generic Benzhydryl Amine Analog

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length | ~1.47 Å |

| C-H Bond Length | ~1.09 Å |

| N-H Bond Length | ~1.01 Å |

| C-N-C Bond Angle | ~110-115° |

| H-N-H Bond Angle | ~107-109° |

Note: These are generalized, expected values for analogous structures. Actual values for N-benzhydryl-1,1-diphenylmethanamine would require specific calculations.

Molecular Electrostatic Potential (MEP) Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto the electron density surface, with different colors representing varying potential. Regions of negative potential (typically red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (typically blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, the nitrogen atom's lone pair would be expected to create a region of high negative potential, while the hydrogen atoms of the amine group would exhibit positive potential. chemrxiv.org

Mulliken Atomic Charge Distribution Analysis

Table 2: Illustrative Mulliken Atomic Charges for a Benzhydryl Amine Fragment

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N | -0.5 to -0.8 |

| C (alpha to N) | +0.1 to +0.3 |

| H (on N) | +0.2 to +0.4 |

Note: These values are illustrative and would vary based on the specific analog and computational method.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. mdpi.com For this compound analogs, the HOMO is expected to be localized on the nitrogen atom and the phenyl rings, while the LUMO would likely be distributed over the phenyl rings.

Table 3: Hypothetical Frontier Molecular Orbital Energies for an this compound Analog

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.0 to -6.0 |

| LUMO | -0.5 to +0.5 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are estimated energy ranges. Precise values require specific DFT calculations.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. chemrxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net The vibrational analysis of this compound analogs would help in the assignment of experimental spectral bands to specific molecular motions, such as N-H stretching, C-N stretching, and the various vibrations of the phenyl rings. nih.gov

Reactivity Descriptors (Chemical Hardness, Chemical Potential, Electrophilicity Index)

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ2 / 2η.

These descriptors would be valuable in comparing the reactivity of this compound with other related compounds.

Table 4: Representative Global Reactivity Descriptors for a Generic Aromatic Amine

| Descriptor | Typical Value Range (eV) |

|---|---|

| Chemical Potential (μ) | -2.5 to -3.5 |

| Chemical Hardness (η) | 2.2 to 3.3 |

| Electrophilicity Index (ω) | 1.0 to 2.0 |

Note: These are generalized values and would need to be calculated specifically for this compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal structure. This analysis is instrumental in understanding the packing of molecules and the nature of the non-covalent contacts that stabilize the crystalline lattice. For analogs of this compound, this technique provides detailed insights into the contributions of various types of atomic contacts.

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. The surface is mapped with d_norm, a normalized contact distance, which highlights regions of significant intermolecular interactions. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts. mdpi.com

For benzimidazole (B57391) derivatives, which share structural similarities with analogs of this compound, Hirshfeld surface analysis has revealed the dominance of specific interactions. For instance, in the crystal structure of 1-benzyl-3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one monohydrate, the most significant contributions to the crystal packing are from H···H (52.1%), H···C/C···H (23.8%), and O···H/H···O (11.2%) interactions. researchgate.net Similarly, a study on 1-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one showed that H···H (44.1%), H···C/C···H (33.5%), and O···H/H···O (13.4%) interactions were the most important. nih.gov In another related compound, 1-decyl-2,3-dihydro-1H-benzimidazol-2-one, H···H interactions accounted for a significant 75.9% of the total contacts. nih.gov These findings underscore the importance of van der Waals forces and hydrogen bonding in the crystal packing of such molecules. nih.govnih.gov

The analysis of these interactions is crucial for understanding the solid-state properties of these compounds and for designing new materials with desired structural characteristics. The quantification of these non-covalent interactions provides a basis for correlating crystal structure with physical properties.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. fz-juelich.de It is an extension of Density Functional Theory (DFT) that describes the behavior of electrons in a time-dependent electric field, such as that of light. aps.org This method allows for the calculation of vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net

TD-DFT has been widely applied to study the optical properties of various organic molecules, including those with structural similarities to this compound analogs. beilstein-journals.org The accuracy of TD-DFT calculations depends on the choice of the exchange-correlation functional and the basis set. nih.gov Different functionals, such as pure, conventional hybrid, and long-range corrected hybrid functionals, can provide varying degrees of accuracy in predicting experimental transition energies. nih.gov For instance, studies on organic dyes have shown that the PBE0 and CAM-B3LYP functionals often provide a good balance of accuracy and computational cost. nih.gov

In the context of related heterocyclic compounds, TD-DFT calculations have been successfully employed to interpret experimental UV-Vis spectra. For example, in a study of 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives, TD-DFT (B3LYP/6-31+G(d,p)) calculations helped assign the long-wavelength absorption bands to π → π* transitions involving intramolecular charge transfer. rsc.org The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of absorption spectra in solution. researchgate.net

The application of TD-DFT to analogs of this compound would involve optimizing the ground-state geometry of the molecule and then calculating the excitation energies and oscillator strengths for the lowest singlet excited states. researchgate.net The results of these calculations can provide valuable insights into the nature of the electronic transitions and how structural modifications affect the optical properties of the compounds.

Computational Design and Modeling of Molecular Structures

Computational design and modeling of molecular structures are essential tools in modern chemistry for predicting and understanding the properties of new compounds. unipd.it These methods encompass a range of techniques, from molecular mechanics to quantum chemical calculations, which allow for the in-silico design and evaluation of molecules before their synthesis. unipd.itresearchgate.net

Molecular mechanics methods, based on classical physics, are particularly useful for exploring the conformational space of large molecules and for performing molecular dynamics simulations. nih.gov These methods use force fields to describe the potential energy of a molecule as a function of its atomic coordinates, enabling the identification of stable conformations and the study of molecular motion. researchgate.net

Quantum chemical calculations, such as DFT, provide a more accurate description of the electronic structure of molecules. pageplace.de These methods can be used to calculate a wide range of properties, including optimized geometries, reaction energies, and spectroscopic parameters. unipd.it In the context of drug design, for example, DFT has been used to evaluate the quantum mechanical and electronic properties of potential anticancer agents. nih.gov

For analogs of this compound, computational modeling can be employed to design new derivatives with specific properties. For instance, by systematically modifying the substituents on the aromatic rings, it is possible to tune the electronic and steric properties of the molecule. DFT calculations can then be used to predict how these modifications will affect the molecule's geometry, electronic structure, and reactivity.

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations represent a powerful approach for studying large molecular systems, such as a molecule in solution or bound to a protein. nih.gov In this approach, a small, chemically important region of the system is treated with a high-level QM method, while the rest of the system is described by a more computationally efficient MM force field. nih.gov This allows for the accurate modeling of complex systems that would be intractable with purely QM methods.

The integration of these computational techniques provides a comprehensive framework for the rational design of new molecules. By combining molecular modeling with experimental validation, it is possible to accelerate the discovery and optimization of new chemical entities with desired functionalities.

Reactivity and Mechanistic Investigations Involving the N Benzhydryl 1,1 Diphenylmethanamine Scaffold

Catalytic Reactions Involving Diphenylmethylamine-Derived Ligands and Intermediates

The diphenylmethylamine moiety serves as a foundational structure for ligands in transition metal catalysis. The nitrogen atom's lone pair can coordinate to a metal center, while the bulky phenyl groups play a crucial role in defining the steric environment of the catalyst's active site. This steric hindrance can enhance selectivity and influence the catalytic cycle's kinetics. researchgate.netnih.gov

Palladium(II) Complexes as Catalysts for Suzuki-Miyaura Reactions

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The efficiency and selectivity of this reaction are highly dependent on the ligand coordinated to the palladium center. nih.gov Ligands derived from bulky amines, analogous to the diphenylmethylamine structure, are employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. researchgate.net

The steric bulk of these N-donor ligands influences the coordination geometry around the palladium(II) center, which is typically square planar. rsc.orgrsc.org This bulk can promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. rsc.org Furthermore, bulky ligands can prevent catalyst deactivation pathways such as the formation of palladium black. Research has shown that palladium(II) complexes bearing various nitrogen-donor ligands exhibit good to excellent catalytic activities in Suzuki-Miyaura reactions, effectively coupling a range of aryl halides with arylboronic acids. nih.govsemanticscholar.orgmdpi.com The performance of these catalysts is often optimized by tuning reaction conditions such as the base, solvent, and temperature. acs.org

Below is a table summarizing the catalytic performance of representative Pd(II) complexes with N-donor ligands in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

| Catalyst Precursor | Aryl Bromide | Base | Solvent | Temp (°C) | Yield (%) |

| Pd(II)-α-diimine Complex A | 4-Bromotoluene | K₂CO₃ | DMF | 60 | 85-96 |

| Pd(II)-α-diimine Complex B | 4-Bromotoluene | K₂CO₃ | DMF | 80 | 89-98 |

| Pd(II)-NNN Pincer Complex | 4-Bromotoluene | Various | Various | 110 | ~100 |

| Pd(II)-[N,O] Ligand Complex | 4-Bromoacetophenone | Various | "Green" Solvents | RT | Good |

| Pd(II)-Schiff Base Complex | Iodobenzene | Et₃N | DMA | 100 | Good |

This table is a composite representation of typical results found in the literature. nih.govmdpi.comacs.org Specific yields are highly dependent on the exact ligand structure and reaction conditions.

Ruthenium-Catalyzed Asymmetric Aziridination Mechanisms

Asymmetric aziridination, the formation of chiral three-membered nitrogen-containing rings, is a valuable transformation in organic synthesis. Ruthenium complexes are effective catalysts for this reaction, often proceeding via a nitrene transfer mechanism. nih.govnih.gov The ligand environment around the ruthenium center is critical for controlling the enantioselectivity of the aziridination.

Mechanistic investigations, including kinetic and theoretical studies, suggest that the reaction often proceeds through the formation of a ruthenium-imido intermediate. rsc.orgresearchgate.net This highly reactive species is responsible for transferring the "NR" group to an olefin. The pathway can be complex, with Density Functional Theory (DFT) studies highlighting the potential for the reaction to proceed through a triplet ground state of the intermediate ruthenium mono-imido complex. rsc.orgresearchgate.net The chiral ligands, which can be derived from scaffolds related to diphenylmethylamine, create a chiral pocket around the active site, directing the approach of the olefin and thus controlling the stereochemistry of the resulting aziridine (B145994). The structure of the ligand influences the coordination of the aziridine product, which can disfavor a concerted pathway for nitrene transfer. nih.gov

Reactions of N-benzhydryl-1,1-diphenylmethanamine and its Derivatives as Nucleophiles or Electrophiles

The reactivity of amines is dominated by the lone pair of electrons on the nitrogen atom, which makes them effective nucleophiles. chemguide.co.uk However, the significant steric hindrance in this compound profoundly impacts its nucleophilicity.

As a nucleophile , the nitrogen atom in this bulky secondary amine can attack electron-deficient centers. fiveable.me However, its reactivity is significantly lower than that of less hindered primary or secondary amines due to steric effects. fiveable.memasterorganicchemistry.com The four bulky phenyl groups shield the nitrogen's lone pair, making it difficult to approach an electrophilic carbon. masterorganicchemistry.com While it can react with small electrophiles like protons, its participation in reactions like SN2 substitutions with bulky alkyl halides is severely hindered. masterorganicchemistry.comlibretexts.org Studies on the nucleophilicity of various amines show a strong correlation between increasing steric hindrance around the nitrogen atom and decreasing reaction rates with electrophiles like benzhydrylium ions. researchgate.netacs.org

The molecule and its derivatives can act as electrophiles under specific conditions. For instance, after N-acylation or N-sulfonylation, the nitrogen atom's electron density is reduced. More significantly, derivatives can be designed where a leaving group is attached to one of the benzhydryl carbons. Subsequent departure of the leaving group would generate a highly stabilized benzhydryl carbocation. This carbocation is an excellent electrophile that can be attacked by a wide range of nucleophiles. However, direct electrophilic reactions involving the C-H bonds of the phenyl rings or the benzylic positions typically require activation, for example, through lithiation followed by quenching with an electrophile. mdpi.com

Investigation of Reaction Pathways and Transition States

Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the complex reaction pathways involving sterically demanding molecules and catalysts. mdpi.comresearchgate.net For catalytic cycles involving ligands derived from the diphenylmethylamine scaffold, computational studies can map the entire energy profile, including intermediates and transition states. researchgate.netrsc.org

In the context of Suzuki-Miyaura reactions, theoretical studies have investigated how the steric and electronic properties of N-donor ligands influence the energy barriers of the key mechanistic steps. researchgate.net For example, bulky ligands can lower the activation energy for reductive elimination, which is often the product-forming step. rsc.org

For aziridination reactions, computational models help to distinguish between different potential mechanisms, such as concerted versus stepwise pathways or singlet versus triplet state reactivity. rsc.orgresearchgate.netcmu.edu These studies can rationalize the observed stereoselectivity by analyzing the transition state structures leading to different stereoisomers. For instance, DFT calculations on ruthenium-porphyrin catalyzed aziridination have shown the importance of an accessible triplet state for the reaction to proceed. rsc.orgresearchgate.net Similarly, mechanistic studies on other metal-catalyzed aziridinations have provided evidence for the involvement of carbocation intermediates, which are subsequently trapped by the amine to form the aziridine ring. nih.gov These computational insights are crucial for the rational design of more efficient and selective catalysts. mdpi.com

Applications in Advanced Organic Synthesis and Materials Chemistry

N-benzhydryl-1,1-diphenylmethanamine and Derivatives as Key Building Blocks in Multistep Synthesis

The benzhydryl moiety is a significant structural unit that can be introduced into molecules to build complex three-dimensional frameworks. Organometallic reagents derived from diphenylmethane, such as benzhydryllithium, serve as key intermediates for incorporating this bulky group. mdpi.comnih.gov These reagents can be used in addition reactions to create functionalized building blocks for further transformations. For instance, the synthesis of various substituted 1-benzhydryl-piperazine derivatives showcases the role of the benzhydryl group as a foundational element for creating libraries of compounds with potential biological activity. nih.govnih.gov The synthesis of N-benzhydrylbenzamide from 1,1-diphenylmethanamine further illustrates the utility of benzhydryl amines as starting materials for more complex amide structures. asianpubs.org

These compounds are part of a larger class of chemical reagents and intermediates, often referred to as building blocks, which are designed for convenient use in medicinal chemistry and combinatorial synthesis. enamine.net The incorporation of the benzhydryl group can significantly influence the pharmacological properties of a molecule.

Role in the Synthesis of Complex Organic Molecules

The true utility of a building block is demonstrated by its application in the synthesis of intricate molecular architectures. The benzhydryl group plays a crucial role in the synthesis of complex heterocyclic structures like bridged δ-lactams. A method for creating C4-benzhydryl-functionalized 3,4-dihydropyridin-2-ones has been developed using the addition of benzhydryllithium to 2-pyridones. mdpi.comnih.gov These functionalized lactams are precursors to bridged bicyclic systems, which are of interest in medicinal chemistry due to their rigid, three-dimensional shapes. mdpi.comnih.govunc.edu

The synthesis of these bridged lactams involves a key cyclization step, demonstrating how the strategically placed benzhydryl group directs the formation of complex polycyclic structures. mdpi.comnih.gov This approach highlights the importance of sterically demanding substituents in controlling reaction pathways to access unique and complex molecular frameworks that would be difficult to synthesize by other means. nih.gov

Utilization in Chiral Resolution Methodologies

Chiral resolution is a critical process for separating racemic mixtures into their constituent enantiomers, which is particularly important in the pharmaceutical industry where often only one enantiomer is biologically active. A common method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using an enantiomerically pure chiral amine as a resolving agent. rsc.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. libretexts.orggoogle.com

While specific studies detailing the use of this compound for this purpose are not prominent, the principle is widely applied to chiral amines. Structurally related compounds like 1-phenylethylamine (B125046) are frequently used for the resolution of various racemic derivatives. mdpi.com The process involves reacting the racemic acid with the chiral amine to form a pair of diastereomeric salts. After separation, the pure enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. google.com The bulky nature of the benzhydryl groups in this compound could potentially enhance the differences in the crystal packing of the resulting diastereomeric salts, facilitating a more efficient separation.

| Resolving Agent Class | Target Molecule | Method | Outcome |

| Chiral Amines | Racemic Carboxylic Acids | Formation of Diastereomeric Salts | Separation of enantiomers via crystallization libretexts.orggoogle.com |

| Chiral Carboxylic Acids | Racemic Amines | Formation of Diastereomeric Salts | Separation of enantiomers via crystallization libretexts.org |

Potential Applications in Coordination Chemistry as Ligands

In coordination chemistry, the properties of a metal complex are heavily influenced by the ligands bound to the metal center. Sterically demanding ligands are crucial for kinetic stabilization, preventing unwanted reactions or controlling the coordination number and geometry of the metal ion. rsc.org Ligands containing bulky substituents, such as terphenyl or benzhydryl groups, create a crowded environment around the metal, which can stabilize reactive species and influence catalytic activity. rsc.orgnih.gov

This compound, with its two bulky benzhydryl groups attached to a central nitrogen atom, represents a sterically hindered amine. rsc.org This structural feature makes it a candidate for use as a ligand in coordination complexes. The significant steric bulk would likely lead to the formation of complexes with low coordination numbers and could enforce unusual geometries. nih.govnih.gov For example, research on N-aryl-adamantylcarbamidate ligands bearing large 2,6-dibenzhydryl substituents has shown that the steric requirements of these ligands can stabilize a tetrahedral geometry around a titanium center and lead to severely distorted octahedral environments for zirconium and hafnium. nih.gov Similarly, this compound could be used to modulate the electronic and steric properties of metal catalysts, potentially leading to novel reactivity in fields like homogeneous catalysis. rsc.org

Exploration in Materials Science for Optical Properties (e.g., Third-Order Nonlinear Optics)

Materials with strong third-order nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including all-optical switching and optical limiting. scirp.orgpku.edu.cn The NLO response in organic molecules often arises from extended π-conjugated systems, where electrons can be easily polarized by an intense electric field from a laser. researchgate.net

While this compound itself lacks the extended conjugation typically associated with high NLO activity, its aromatic rings provide a scaffold that can be functionalized. By introducing electron-donating and electron-accepting groups (a "push-pull" system) onto the phenyl rings, it may be possible to engineer derivatives with significant third-order NLO susceptibility (χ⁽³⁾). researchgate.net The synthesis of new crystalline NLO coordination compounds and other organic crystals demonstrates that molecular engineering is a viable strategy for creating materials with tailored optical properties. pku.edu.cnnih.govresearchgate.net The investigation of benzhydryl-containing structures in this context could open new avenues for the development of advanced optical materials.

| Material Type | Key Feature for NLO Properties | Potential Application |

| Organic Crystals | Extended π-conjugation, Push-pull electronic structure | Optical Switching scirp.org |

| Coordination Compounds | Metal-ligand charge transfer, π-conjugated ligands | Optical Limiting pku.edu.cn |

| Polymer Films (doped) | Incorporation of NLO-active molecules into a host matrix | Photonic Devices pku.edu.cnnih.gov |

Q & A

Q. What are the common synthetic routes for N-benzhydryl-1,1-diphenylmethanamine and its derivatives?

Synthesis typically involves alkylation or condensation reactions. For example:

- Carbamate derivatives : Reacting N-methyl-1,1-diphenylmethanamine with 4-nitrochloroformate in the presence of triethylamine and CH₂Cl₂ yields carbamates (39% yield after flash chromatography) .

- Urea derivatives : Condensation with amino acids or hydrazones under light-protected conditions is used to generate primaquine derivatives, leveraging N-methyl-1,1-diphenylmethanamine as a precursor .

Key considerations : Purification via flash chromatography (e.g., 12:1 Hex:EtOAc) and solvent selection (e.g., CH₂Cl₂) are critical for yield optimization .

Q. How can researchers validate the structural integrity of this compound derivatives?

Characterization relies on multimodal analytical techniques :

- ¹H/¹³C NMR : For N,N-dimethyl-1,1-diphenylmethanamine, diagnostic peaks include δ = 4.15 (s, 1H, CH) and δ = 143.6 ppm (aromatic carbons) .

- HRMS : Accurate mass determination (e.g., [M+Na]⁺ = 338.0443) confirms molecular formulas .

- Chromatography : HPLC or GC-MS (e.g., retention time = 16.8 min) ensures purity .

Best practice : Cross-reference spectral data with literature values to resolve ambiguities .

Q. What role does this compound play in multi-step organic syntheses?

This compound serves as a chiral auxiliary or intermediate in complex reactions:

- Catalytic imination : Ruthenium-mediated reactions convert alcohols to imines (40% yield), with NMR validation of the N=CH group (δ = 8.34 ppm) .

- Pharmaceutical intermediates : Used in synthesizing urea derivatives for antimalarial drug candidates (e.g., primaquine hydroxyurea) .

Methodological note : Light protection is essential during reactions involving photosensitive intermediates .

Advanced Research Questions

Q. How do catalytic systems influence the reactivity of this compound in asymmetric synthesis?

Metal catalysts (e.g., Ru complexes) enable stereoselective transformations:

- Imination : Ru-catalyzed coupling of alcohols with amines produces imines with high enantiomeric excess (ee). Key NMR signals (e.g., δ = 5.51 ppm for CH) confirm stereochemistry .

- Mechanistic insight : The catalyst stabilizes transition states via π-backbonding, enhancing reaction rates and selectivity.

Experimental design : Optimize catalyst loading (e.g., 5 mol%) and solvent polarity to balance yield and ee .

Q. How can researchers address discrepancies in reported spectral data or yields for this compound?

Case study : Carbamate synthesis yields vary (39% vs. 40% ). Potential resolutions:

- Parameter optimization : Adjust reaction time, temperature, or stoichiometry (e.g., excess chloroformate improves conversion).

- Purification protocols : Use gradient elution in flash chromatography to separate byproducts.

- Spectral validation : Compare ¹H NMR shifts (e.g., δ = 2.93 ppm for N-CH₃ vs. δ = 2.28 ppm ) to identify impurities.

Q. What advanced analytical strategies are employed to resolve structural ambiguities in derivatives?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., δ = 7.12–7.78 ppm ).

- X-ray crystallography : Determines absolute configuration for chiral derivatives (e.g., urea-based compounds ).

- Isotopic labeling : ¹³C or ¹⁵N tracers track reaction pathways in catalytic cycles .

Data integration : Combine HRMS fragmentation patterns with computational modeling (DFT) to predict reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.